N-[2-(diethylamino)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide
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Overview
Description
N~3~-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidinecarboxamide core, which is often found in bioactive molecules, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction with suitable reagents.
Attachment of the Sulfonyl Group: This step involves sulfonylation, typically using sulfonyl chlorides under basic conditions.
Incorporation of the Diethylaminoethyl Group: This can be done through an alkylation reaction using diethylaminoethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
N~3~-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N3-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~3~-[2-(DIMETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
- N~3~-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PYRROLIDINECARBOXAMIDE
Uniqueness
N~3~-[2-(DIETHYLAMINO)ETHYL]-1-[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H31N5O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-1-(1,5-dimethylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C17H31N5O3S/c1-5-21(6-2)11-9-18-17(23)15-8-7-10-22(13-15)26(24,25)16-12-19-20(4)14(16)3/h12,15H,5-11,13H2,1-4H3,(H,18,23) |
InChI Key |
OHHCBVHYCNYPFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1CCCN(C1)S(=O)(=O)C2=C(N(N=C2)C)C |
Origin of Product |
United States |
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